molecular formula C17H15ClN2O3S B1236702 4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester

4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester

Cat. No.: B1236702
M. Wt: 362.8 g/mol
InChI Key: CMYAZMXYVDLQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester is a pyrimidinecarboxylic acid.

Biological Activity

4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a furan ring and a chlorophenyl group that may influence its pharmacological properties.

  • Molecular Formula : C17H15ClN2O3S
  • Molecular Weight : 362.8 g/mol
  • IUPAC Name : Methyl 4-[5-(3-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
  • InChI Key : CMYAZMXYVDLQHR-UHFFFAOYSA-N

Antibacterial Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit varying degrees of antibacterial activity. For instance, compounds similar to 4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial Strain Activity Level
Staphylococcus aureusModerate to Strong
Escherichia coliWeak to Moderate
Salmonella typhiModerate
Bacillus subtilisStrong

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease, both of which are significant targets in treating various diseases.

  • Acetylcholinesterase (AChE) Inhibition :
    • A study indicated that derivatives of this compound could inhibit AChE effectively, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders.
  • Urease Inhibition :
    • Urease inhibitors are crucial in managing infections caused by urease-producing bacteria. The tested compound demonstrated significant urease inhibition, which could be beneficial in treating urinary tract infections.

Antioxidant Activity

Research has also suggested that the compound exhibits antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby reducing oxidative stress and potentially lowering the risk of chronic diseases such as cancer and cardiovascular disorders.

Case Study 1: Structure–Activity Relationship (SAR)

A study focusing on the SAR of pyrimidine derivatives highlighted the importance of specific substituents on biological activity. The introduction of a furan ring was found to enhance antibacterial properties significantly. The study utilized various analogs to determine optimal configurations that maximize efficacy against targeted enzymes and bacteria .

Case Study 2: In Vivo Studies

In vivo studies involving animal models have shown that compounds related to 4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene can modulate inflammatory responses and exhibit analgesic effects. These findings support further exploration into their therapeutic potential for inflammatory diseases .

Properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

methyl 4-[5-(3-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H15ClN2O3S/c1-9-14(16(21)22-2)15(20-17(24)19-9)13-7-6-12(23-13)10-4-3-5-11(18)8-10/h3-8,15H,1-2H3,(H2,19,20,24)

InChI Key

CMYAZMXYVDLQHR-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)OC

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester
Reactant of Route 3
4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester
Reactant of Route 6
4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.